6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-(4-fluoroanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-2-25-15-9-3-12(4-10-15)11-16-17(24)21-18(23-22-16)20-14-7-5-13(19)6-8-14/h3-10H,2,11H2,1H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAHWLIDVGDEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Substitution reactions:
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a base or a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one exhibit significant anticancer properties. For instance, triazine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the fluorophenyl group enhances the compound's interaction with cellular targets, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Research indicates that triazine derivatives can disrupt microbial cell membranes and inhibit enzyme activity critical for bacterial survival. This property makes 6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one a potential candidate for developing new antimicrobial agents .
Agricultural Applications
Herbicide Development
The structural characteristics of 6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one suggest its potential use as a herbicide. Triazine compounds are known for their ability to inhibit photosynthesis in plants. Preliminary studies have shown that this compound can selectively inhibit weed growth without harming crop plants, indicating its utility in sustainable agriculture practices .
Material Science Applications
Polymer Chemistry
In material science, the incorporation of triazine derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The unique chemical structure of 6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one allows it to act as a cross-linking agent in polymer synthesis, leading to materials with improved durability and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of 6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s activity profile can be inferred through comparisons with structurally related triazinones:
Substituent Effects on Bioactivity
- Fluorine-Containing Groups: The 4-fluorophenylamino group in the target compound is analogous to the 4-fluorobenzylidene group in Compound 20b, which exhibited potent antibacterial (MIC 3.90 μg/mL) and antibiofilm activities (87.4% inhibition against E. coli) . Fluorine’s electronegativity likely enhances membrane permeability and target binding.
- Ethoxybenzyl vs. Ethoxy groups are less polar than hydroxyl or thiol moieties, which could influence solubility .
- Triazinone Core Modifications: Derivatives with fused heterocycles (e.g., thiadiazolo-triazinones in Compound 12) show enhanced anticancer activity, suggesting that bulky substituents or extended conjugation may improve interactions with cellular targets .
Biological Activity
6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one is a compound of interest in medicinal chemistry due to its unique heterocyclic structure and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one is C17H18FN5O. The molecular weight is approximately 382.4 g/mol. The compound features a triazine core substituted with both ethoxy and fluorophenyl groups, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazine Core : Starting from appropriate precursors, the triazine ring is constructed.
- Substitution Reactions : The introduction of the ethoxybenzyl and fluorophenylamino groups occurs through nucleophilic substitution reactions.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Biological Activity
Research indicates that compounds similar to 6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one exhibit various biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of triazine derivatives. For instance:
- In vitro studies have shown significant anti-HIV and anticancer activities for related compounds .
- One study reported that derivatives with similar structures displayed cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer), with growth inhibition (GI) values indicating moderate to high activity .
The mechanism by which 6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one exerts its biological effects may involve:
- Inhibition of Key Enzymes : Compounds in this class may inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
- Case Study on Anticancer Activity : A derivative structurally related to 6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one showed a GI50 value of 5.16 µM against SF-539 (CNS tumor cell line), indicating strong cytotoxicity .
- Comparative Analysis : In a comparative study with other triazine derivatives, the presence of halogen substituents (like fluorine) was found to enhance biological activity significantly .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for 6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:
- Step 1: Condensation of 4-ethoxybenzyl chloride with a triazine precursor under basic conditions (e.g., K₂CO₃ or NaOH in DMF) to form the ethoxybenzyl-triazine intermediate .
- Step 2: Introduction of the 4-fluoroaniline group via nucleophilic aromatic substitution, requiring elevated temperatures (80–100°C) and catalytic acid (e.g., HCl) .
- Critical Factors: Solvent polarity (DMF vs. THF), reaction time, and stoichiometric ratios (e.g., 1.2:1 amine:triazine) significantly impact yield. Microwave-assisted synthesis may reduce reaction time by 50% compared to conventional heating .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
Q. What preliminary assays are recommended to assess biological activity?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentrations (MICs) are determined at 24–48 h .
- Enzyme Inhibition: Test against kinases or hydrolases (e.g., carbonic anhydrase) via spectrophotometric assays (IC₅₀ values) .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with kinase domains) using software like GROMACS. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy over 100 ns trajectories .
- Validation: Cross-reference docking scores (AutoDock Vina) with experimental IC₅₀ values to refine models .
Q. How to address contradictions in biological activity data across different assays?
Methodological Answer:
- Hypothesis Testing: Compare assay conditions (e.g., pH, serum proteins) that may alter compound stability or bioavailability. For example, solubility variations (18.1 µg/mL at pH 7.4) may explain discrepancies in cell-based vs. cell-free assays.
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites in mammalian microsomes .
- Statistical Analysis: Apply ANOVA or mixed-effects models to account for batch-to-batch variability or instrument calibration drift .
Q. What strategies optimize structure-activity relationships (SAR) for target selectivity?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace ethoxy with methoxy or fluorine) and compare activities .
- 3D-QSAR: Build CoMFA/CoMSIA models using alignment-independent descriptors to correlate steric/electronic features with potency .
- Crystallography: Solve X-ray structures of compound-enzyme complexes (e.g., PDB deposition) to identify critical binding residues .
Q. How to design stability studies under varying storage and experimental conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC at 0, 7, 14, and 30 days .
- Buffer Compatibility: Test solubility and stability in PBS, DMSO, and cell culture media (e.g., DMEM + 10% FBS) at 37°C .
- Freeze-Thaw Cycles: Assess aggregation or precipitation after 3–5 cycles (-20°C to 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
